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Compound of Interest

Compound Name:
2-Chloro-3-oxo-n-

phenylbutanamide

Cat. No.: B1199262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-oxo-n-phenylbutanamide, a valuable intermediate in organic synthesis and drug

discovery. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and

characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chloro-3-oxo-n-
phenylbutanamide and its parent compound, acetoacetanilide, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 2-Chloro-3-oxo-n-phenylbutanamide is not

readily available in public spectroscopic databases. However, the following tables provide the

¹H and ¹³C NMR data for the parent compound, acetoacetanilide, which serves as a crucial

reference.[1][2] The introduction of a chlorine atom at the α-position (C2) is expected to

deshield the adjacent protons and carbons, leading to a downfield shift in their respective

signals.

Table 1: ¹H NMR Spectroscopic Data of Acetoacetanilide (Reference Compound)[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

9.20 Singlet -NH- (Amide Proton)

7.53 Multiplet ortho-Protons (Aromatic)

7.31 Multiplet meta-Protons (Aromatic)

7.11 Multiplet para-Proton (Aromatic)

3.56 Singlet -CH₂- (Methylene Protons)

2.29 Singlet -CH₃ (Methyl Protons)

Note: In 2-Chloro-3-oxo-n-phenylbutanamide, the signal for the α-proton (methine, -CH(Cl)-)

would replace the methylene signal and is expected to appear at a significantly lower field

(higher ppm value) due to the electron-withdrawing effect of the chlorine atom.

Table 2: ¹³C NMR Spectroscopic Data of Acetoacetanilide (Reference Compound)[2]

Chemical Shift (δ) ppm Assignment

205.8 C=O (Ketone)

165.9 C=O (Amide)

138.2 C-ipso (Aromatic, C-NH)

129.1 C-meta (Aromatic)

124.7 C-para (Aromatic)

120.2 C-ortho (Aromatic)

51.5 -CH₂- (Methylene Carbon)

30.9 -CH₃ (Methyl Carbon)

Note: For 2-Chloro-3-oxo-n-phenylbutanamide, the α-carbon (-CH(Cl)-) signal is anticipated

to be shifted downfield from the methylene carbon signal of acetoacetanilide.

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Chloro-3-oxo-n-phenylbutanamide reveals characteristic absorption

bands for its functional groups.[3]

Table 3: IR Spectroscopic Data of 2-Chloro-3-oxo-n-phenylbutanamide

Wavenumber (cm⁻¹) Assignment

~3250-3350 N-H Stretch (Amide)

~1720-1740 C=O Stretch (Ketone)

~1660-1680 C=O Stretch (Amide I)

~1590-1610 C=C Stretch (Aromatic)

~1530-1550 N-H Bend (Amide II)

~750-800 C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 2-Chloro-3-oxo-n-
phenylbutanamide.[3]

Table 4: Mass Spectrometry Data for 2-Chloro-3-oxo-n-phenylbutanamide

m/z Assignment

211/213
[M]⁺, Molecular ion peak (presence of ³⁵Cl and

³⁷Cl isotopes)

176 [M - Cl]⁺

120 [C₆H₅NCO + H]⁺

93 [C₆H₅NH₂]⁺

43 [CH₃CO]⁺

Experimental Protocols
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Synthesis of 2-Chloro-3-oxo-n-phenylbutanamide[4]
This protocol is adapted from established procedures for the α-chlorination of β-ketoamides.

Materials:

Acetoacetanilide

Toluene

Thionyl chloride

Procedure:

Suspend acetoacetanilide (0.1 mol) in toluene (120 mL) in a reaction flask equipped with a

stirrer, reflux condenser, and thermometer.

With stirring, add thionyl chloride (0.105 mol) dropwise at a temperature of approximately

20°C.

Control the reaction temperature between 25-30°C during the addition, which should be

completed within 30 minutes.

Continue to stir the reaction mixture at this temperature for an additional 2.5 hours.

The resulting suspension of α-chloroacetoacetanilide in toluene can then be processed to

isolate the final product, typically through filtration and purification by recrystallization.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A greater number of scans will be necessary compared to the proton spectrum.

Infrared (IR) Spectroscopy:

Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR

(Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-Chloro-3-oxo-n-phenylbutanamide.
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Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Acetoacetanilide(102-01-2) 1H NMR [m.chemicalbook.com]

2. Acetoacetanilide(102-01-2) 13C NMR [m.chemicalbook.com]

3. spectrabase.com [spectrabase.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1199262?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199262?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_102-01-2_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_102-01-2_13CNMR.htm
https://spectrabase.com/compound/EUqVl2ITZKL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-oxo-n-
phenylbutanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199262#spectroscopic-data-of-2-chloro-3-oxo-n-
phenylbutanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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